Tris(trimethylsiloxy)silane

Description

The exact mass of the compound Tris(trimethylsiloxy)silane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tris(trimethylsiloxy)silane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tris(trimethylsiloxy)silane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

InChI |

InChI=1S/C9H27O3Si4/c1-14(2,3)10-13(11-15(4,5)6)12-16(7,8)9/h1-9H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAASNKQYFKTYTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)O[Si](O[Si](C)(C)C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H27O3Si4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00172039 | |

| Record name | 1,1,5,5,5-Hexamethyl-3-((trimethylsilyl)oxy)trisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00172039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1873-89-8 | |

| Record name | 1,1,1,5,5,5-Hexamethyl-3-((trimethylsilyl)oxy)trisiloxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001873898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,5,5,5-Hexamethyl-3-((trimethylsilyl)oxy)trisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00172039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.907 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Preparation of Tris(trimethylsiloxy)silane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and preparation of Tris(trimethylsiloxy)silane, a versatile silicon-containing compound. The document details the primary synthetic methodologies, experimental protocols, and key characterization data.

Introduction

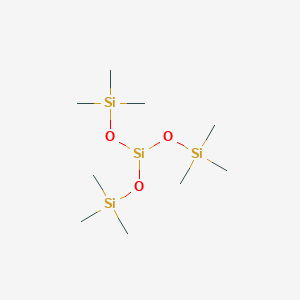

Tris(trimethylsiloxy)silane, with the chemical formula [(CH₃)₃SiO]₃SiH, is a valuable organosilicon compound. Its unique structure, featuring a central silicon hydride bond and three bulky trimethylsiloxy groups, imparts specific reactivity and physical properties that are of interest in various fields of chemical synthesis and materials science. This guide will focus on the practical aspects of its laboratory-scale preparation.

Synthetic Methodologies

The principal route for the synthesis of Tris(trimethylsiloxy)silane and its derivatives involves the reaction of a trichlorosilane with a source of the trimethylsiloxy group. A well-documented method for a closely related compound, methyltris(trimethylsiloxy)silane, utilizes the reaction of methyltrichlorosilane with hexamethyldisiloxane in the presence of a catalyst.[1] By adapting this methodology, Tris(trimethylsiloxy)silane can be synthesized from trichlorosilane.

The overall reaction is as follows:

HSiCl₃ + 3 (CH₃)₃SiOSi(CH₃)₃ → HSi[OSi(CH₃)₃]₃ + 3 (CH₃)₃SiCl

This reaction proceeds via the cleavage of the Si-O-Si bond in hexamethyldisiloxane and the formation of new Si-O bonds with the central silicon atom of trichlorosilane, with the concurrent formation of trimethylchlorosilane as a byproduct.

Experimental Protocols

The following experimental protocol is adapted from the synthesis of methyltris(trimethylsiloxy)silane and is a recommended procedure for the preparation of Tris(trimethylsiloxy)silane.[1]

Materials and Equipment:

-

Three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel.

-

Heating mantle and temperature controller.

-

Inert atmosphere setup (e.g., nitrogen or argon line).

-

Distillation apparatus for purification.

-

Standard laboratory glassware.

Reagents:

-

Trichlorosilane (HSiCl₃)

-

Hexamethyldisiloxane ((CH₃)₃SiOSi(CH₃)₃)

-

Linear phosphonitrilic chloride (LPNC) catalyst

-

Anhydrous solvent (e.g., toluene)

Procedure:

-

Reaction Setup: A dry, three-necked flask is charged with hexamethyldisiloxane and an appropriate anhydrous solvent under an inert atmosphere.

-

Catalyst Addition: The linear phosphonitrilic chloride (LPNC) catalyst is added to the reaction mixture with stirring.

-

Reactant Addition: Trichlorosilane is added dropwise to the mixture at a controlled rate from the dropping funnel.

-

Reaction: The reaction mixture is stirred at a specific temperature for a designated period to ensure complete conversion.

-

Work-up and Purification: The reaction mixture is cooled, and the crude product is isolated. Purification is typically achieved by fractional distillation under reduced pressure to separate the desired Tris(trimethylsiloxy)silane from the trimethylchlorosilane byproduct and any unreacted starting materials.

A logical workflow for this synthesis is depicted in the following diagram.

References

In-Depth Technical Guide to the Physical Properties of Tris(trimethylsiloxy)silane ([((CH3)3SiO)3SiH])

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(trimethylsiloxy)silane, with the chemical formula [((CH3)3SiO)3SiH], is a versatile organosilicon compound. It serves as a key intermediate in the synthesis of various silicon-containing molecules and materials. Its utility in diverse applications, including as a reducing agent in organic synthesis and a precursor for silicone polymers, necessitates a thorough understanding of its physical characteristics. This guide provides a comprehensive overview of the core physical properties of tris(trimethylsiloxy)silane, detailed experimental protocols for their determination, and a schematic representation of its synthesis pathway.

Chemical Identity

| Identifier | Value |

| Chemical Name | Tris(trimethylsiloxy)silane |

| Synonyms | 1,1,1,5,5,5-Hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane |

| Molecular Formula | C9H28O3Si4 |

| Molecular Weight | 296.66 g/mol |

| CAS Number | 1873-89-8 |

| InChI Key | FDWGGTLVZGTDGQ-UHFFFAOYSA-N |

| SMILES String | C--INVALID-LINK--(C)O--INVALID-LINK--(C)C">SiHO--INVALID-LINK--(C)C |

Physical and Chemical Properties

The physical properties of tris(trimethylsiloxy)silane are summarized in the tables below. These values are critical for its handling, storage, and application in various experimental and industrial settings.

General Properties

| Property | Value | Source |

| Appearance | Colorless clear liquid | [1] |

| Purity | ≥ 98% (by GC) | [1] |

Quantitative Physical Properties

| Property | Value | Conditions | Source |

| Boiling Point | 185 °C | (lit.) | [1][2] |

| 86.5-87.5 °C | 15 mmHg (lit.) | [2] | |

| 64 °C | 10 mm Hg | [3] | |

| Density | 0.85 g/mL | Not Specified | [1] |

| 0.852 g/mL | 25 °C (lit.) | [2] | |

| Refractive Index | 1.39 | n20D | [1] |

| 1.386 | n20/D (lit.) | [2] | |

| 1.3865 | Not Specified | [3] | |

| Flash Point | 50 °C | [3] | |

| Vapor Pressure | < 5 mm Hg | 25°C | [3] |

| Solubility | Insoluble in water | [3] |

Experimental Protocols

This section outlines the detailed methodologies for the determination of key physical properties of tris(trimethylsiloxy)silane and a representative synthesis protocol.

Determination of Boiling Point

The boiling point of tris(trimethylsiloxy)silane can be determined using a micro-boiling point method or by distillation.

-

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

-

Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating mantle or oil bath.

-

Procedure (Micro-Boiling Point Method):

-

A small amount of tris(trimethylsiloxy)silane is placed in the small test tube.

-

The capillary tube is placed in the test tube with the open end down.

-

The test tube is attached to the thermometer and placed in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

The Thiele tube is gently heated. A stream of bubbles will emerge from the capillary tube as the air expands and then as the sample boils.

-

Heating is discontinued when a steady stream of bubbles is observed.

-

The temperature at which the liquid is drawn back into the capillary tube upon cooling is recorded as the boiling point.

-

Determination of Density

The density of liquid tris(trimethylsiloxy)silane can be accurately measured using a pycnometer.

-

Principle: Density is defined as the mass per unit volume of a substance.

-

Apparatus: Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), analytical balance, and a constant temperature water bath.

-

Procedure:

-

The empty pycnometer is cleaned, dried, and its mass is accurately determined.

-

The pycnometer is filled with distilled water and placed in the constant temperature water bath (e.g., at 25°C) until it reaches thermal equilibrium. The volume of the pycnometer is then determined from the mass and known density of water at that temperature.

-

The pycnometer is emptied, dried, and then filled with tris(trimethylsiloxy)silane.

-

The filled pycnometer is brought to the same constant temperature in the water bath.

-

The mass of the pycnometer filled with the sample is determined.

-

The density is calculated by dividing the mass of the sample by the volume of the pycnometer.

-

Determination of Refractive Index

The refractive index, a measure of how light propagates through the substance, is determined using a refractometer.

-

Principle: The refractive index is the ratio of the speed of light in a vacuum to the speed of light in the substance. It is measured by observing the critical angle at which light is refracted at the interface between the sample and a prism of known refractive index.

-

Apparatus: Abbe refractometer, constant temperature circulating bath, and a monochromatic light source (typically a sodium lamp, D-line at 589 nm).

-

Procedure:

-

The refractometer is calibrated using a standard of known refractive index.

-

The prisms of the refractometer are cleaned and a few drops of tris(trimethylsiloxy)silane are applied to the surface of the measuring prism.

-

The prisms are closed and the sample is allowed to come to the desired temperature (e.g., 20°C) by the circulating water bath.

-

The light source is positioned, and the refractometer is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

The refractive index is read from the instrument's scale.

-

Synthesis of Tris(trimethylsiloxy)silane

A plausible synthetic route to tris(trimethylsiloxy)silane involves the reaction of trichlorosilane with a source of the trimethylsiloxy group, such as trimethylsilanol or its sodium salt, sodium trimethylsilanolate.

-

Reaction: 3 (CH₃)₃SiOH + HSiCl₃ → [((CH₃)₃SiO)₃SiH] + 3 HCl

-

Apparatus: A multi-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a condenser, and an inert gas (e.g., nitrogen or argon) inlet.

-

Procedure:

-

The reaction flask is charged with a suitable solvent (e.g., anhydrous diethyl ether or tetrahydrofuran) and trichlorosilane under an inert atmosphere.

-

The flask is cooled in an ice bath.

-

A solution of trimethylsilanol in the same solvent is added dropwise from the dropping funnel with vigorous stirring. A base (e.g., pyridine or triethylamine) is often included to neutralize the HCl byproduct as it forms, preventing unwanted side reactions.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the reaction goes to completion.

-

The reaction mixture is then filtered to remove the hydrochloride salt precipitate.

-

The solvent is removed from the filtrate under reduced pressure.

-

The crude product is purified by fractional distillation under reduced pressure to yield pure tris(trimethylsiloxy)silane.

-

Visualizations

Synthesis Workflow for Tris(trimethylsiloxy)silane

References

An In-depth Technical Guide to Tris(trimethylsiloxy)silane (CAS Number 1873-89-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(trimethylsiloxy)silane, with the CAS number 1873-89-8, is a versatile organosilicon compound with significant potential across various scientific and industrial domains. Its unique structure, featuring a central silicon atom bonded to three trimethylsiloxy groups and a hydrogen atom, imparts a distinct combination of reactivity and stability. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis and analytical methodologies, and explores its current and potential applications, with a particular focus on its emerging role in drug development and materials science.

Chemical and Physical Properties

Tris(trimethylsiloxy)silane is a colorless, clear liquid with properties that make it a valuable reagent and precursor in chemical synthesis.[1][2][3] A summary of its key physical and chemical data is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 1873-89-8 | [2] |

| Molecular Formula | C₉H₂₈O₃Si₄ | [2] |

| Molecular Weight | 296.66 g/mol | [2] |

| Appearance | Colorless clear liquid | [1][3] |

| Density | 0.852 g/mL at 25 °C | [2][3] |

| Boiling Point | 185 °C | [2][3] |

| Refractive Index (n20/D) | 1.386 | [2][3] |

| Synonyms | 1,1,1,5,5,5-Hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane | [3] |

Synthesis and Purification

A general synthetic approach could involve the reaction of trichlorosilane with three equivalents of a trimethylsilylating agent, such as hexamethyldisiloxane or trimethylsilanol, in the presence of a base to neutralize the generated HCl.

A related synthesis for γ-Methacryloxypropyl-tris(trimethylsiloxy)silane involves the hydrolysis of γ-methacryloxypropyl-trimethoxysilane in the presence of chlorotrimethylsilane, followed by distillation.[4] This suggests that a co-hydrolysis/condensation reaction is a viable pathway.

For a structurally similar compound, Tris(trimethylsilyl)silane, a detailed synthesis is available from Organic Syntheses. This procedure involves the reaction of tetrachlorosilane and trimethylchlorosilane with lithium metal, followed by reaction with methyllithium and subsequent acidic workup.[1] While the final product is different, the general techniques for handling air- and moisture-sensitive silane reagents are highly relevant.

Illustrative Experimental Protocol (Adapted from related syntheses)

Disclaimer: The following protocol is a generalized procedure based on related syntheses and should be optimized and validated in a laboratory setting.

Reaction Scheme: HSiCl₃ + 3 (CH₃)₃SiOSi(CH₃)₃ → HSi[OSi(CH₃)₃]₃ + 3 (CH₃)₃SiCl

Materials:

-

Trichlorosilane (HSiCl₃)

-

Hexamethyldisiloxane ((CH₃)₃SiOSi(CH₃)₃)

-

Anhydrous inert solvent (e.g., toluene or hexane)

-

Anhydrous base (e.g., pyridine or triethylamine)

-

Inert gas (e.g., argon or nitrogen)

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and an inert gas inlet is charged with trichlorosilane and the anhydrous solvent under an inert atmosphere.

-

The flask is cooled in an ice bath.

-

A solution of hexamethyldisiloxane and the anhydrous base in the same solvent is added dropwise from the dropping funnel.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The reaction progress is monitored by Gas Chromatography (GC).

-

Upon completion, the precipitated salt (e.g., pyridinium chloride) is removed by filtration under an inert atmosphere.

-

The solvent is removed from the filtrate under reduced pressure.

-

The crude product is purified by fractional distillation under reduced pressure to yield Tris(trimethylsiloxy)silane as a colorless liquid.

Analytical Characterization

The purity and structure of Tris(trimethylsiloxy)silane are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the 27 protons of the three trimethylsiloxy groups and a singlet or multiplet for the single proton attached to the central silicon atom. The chemical shift of the Si-H proton is a key diagnostic feature.

-

¹³C NMR: The carbon NMR spectrum should exhibit a single resonance corresponding to the methyl carbons of the trimethylsiloxy groups.

-

²⁹Si NMR: The silicon-29 NMR spectrum will provide valuable information about the different silicon environments in the molecule.

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity |

| ¹H | ~0.2 (Si(CH₃)₃) | Singlet |

| ~4.5-5.5 (Si-H) | Singlet/Multiplet | |

| ¹³C | ~1-2 (Si(CH₃)₃) | Singlet |

Note: The exact chemical shifts can vary depending on the solvent and instrument used.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for assessing the purity of Tris(trimethylsiloxy)silane and for confirming its molecular weight. The fragmentation pattern in the mass spectrum is characteristic of the molecule's structure.

Typical GC-MS Parameters:

-

Column: A non-polar capillary column (e.g., DB-1 or equivalent).

-

Carrier Gas: Helium.

-

Injection Mode: Split.

-

Temperature Program: A gradient from a low initial temperature (e.g., 50 °C) to a high final temperature (e.g., 250 °C).

-

MS Ionization: Electron Ionization (EI) at 70 eV.

Expected Fragmentation: The mass spectrum will likely show the molecular ion peak (M⁺) at m/z 296, although it may be of low intensity. Prominent fragments would be expected from the loss of methyl groups ([M-15]⁺), trimethylsiloxy groups ([M-89]⁺), and other characteristic rearrangements of organosilicon compounds.

Reactivity and Chemical Transformations

The reactivity of Tris(trimethylsiloxy)silane is primarily governed by the Si-H bond and the trimethylsiloxy groups.

Hydrosilylation

The Si-H bond can participate in hydrosilylation reactions, where it adds across a double or triple bond. This reaction is a versatile method for creating new carbon-silicon bonds and is often catalyzed by transition metals or initiated by radicals.

Hydrolysis and Condensation

The trimethylsiloxy groups can be susceptible to hydrolysis under certain conditions, leading to the formation of silanols. These silanols can then undergo condensation to form larger siloxane networks. This property is exploited in the use of Tris(trimethylsiloxy)silane as a precursor for silicone-based materials.[5]

Applications in Drug Development and Materials Science

The unique properties of Tris(trimethylsiloxy)silane make it a valuable compound in several areas of research and development, particularly in drug delivery and advanced materials.

Surface Modification of Nanoparticles for Drug Delivery

A significant application of Tris(trimethylsiloxy)silane and its derivatives is in the surface modification of nanoparticles for drug delivery systems.[6][7][8] The silane can be used to functionalize the surface of various nanoparticles (e.g., silica, iron oxide) to:

-

Improve biocompatibility: The siloxane layer can shield the core nanoparticle material from the biological environment.

-

Enhance drug loading: The surface can be further modified with functional groups that can bind to specific drug molecules.

-

Control drug release: The nature of the surface coating can influence the rate at which the drug is released from the nanoparticle.

For instance, nanoparticles functionalized with silanes can be loaded with anticancer drugs like doxorubicin for targeted delivery to tumor cells.[7][8][9] The surface modification can also be designed to respond to specific stimuli, such as pH changes in the tumor microenvironment, to trigger drug release.[10]

While specific quantitative data for drug loading and release using Tris(trimethylsiloxy)silane itself is not detailed in the provided search results, studies on similar silane-functionalized nanoparticles provide a framework for its potential. For example, doxorubicin-loaded silica nanocomposites have shown high drug capacities and effective inhibition of cancer cell lines.[11] Similarly, systems for the controlled release of ibuprofen have been developed using silica-based carriers.[12][13][14][15]

Precursor for Silicone Polymers and Advanced Materials

Tris(trimethylsiloxy)silane serves as a precursor in the synthesis of silicone polymers.[5] Its ability to form cross-linked networks upon hydrolysis and condensation makes it useful in the formulation of coatings, adhesives, and sealants.[5] Recently, it has also been explored as a novel precursor for the deposition of low-k thin films in the semiconductor industry.[16]

Safety and Handling

Tris(trimethylsiloxy)silane is a flammable liquid and should be handled with appropriate safety precautions.

-

Handling: Work in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from sources of ignition.

-

Hazards: Flammable liquid. May cause skin and eye irritation.

For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

Tris(trimethylsiloxy)silane is a valuable organosilicon compound with a growing range of applications. Its well-defined chemical and physical properties, combined with its versatile reactivity, make it a key building block in materials science and a promising component in the development of advanced drug delivery systems. Further research into its specific applications, particularly in the functionalization of nanoparticles for controlled drug release, is warranted and expected to yield significant advancements in the field of nanomedicine.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Tris(trimethylsiloxy)silane = 98 1873-89-8 [sigmaaldrich.com]

- 3. TRIS(TRIMETHYLSILOXY)SILANE Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. prepchem.com [prepchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Preparation and Characterization of Tris(trimethylsiloxy)silyl Modified Polyurethane Acrylates and Their Application in Textile Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Functionalized Mesoporous Silica as Doxorubicin Carriers and Cytotoxicity Boosters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Engineered Design of Mesoporous Silica Nanoparticles to Deliver Doxorubicin and Pgp siRNA to Overcome Drug Resistance in a Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nanoengineering of doxorubicin delivery systems with functionalized maghemite nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. find.library.unisa.edu.au [find.library.unisa.edu.au]

- 11. Doxorubicin-Loaded Silica Nanocomposites for Cancer Treatment [ouci.dntb.gov.ua]

- 12. Ester coupling of ibuprofen in hydrogel matrix: A facile one-step strategy for controlled anti-inflammatory drug release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. New solid lipid microparticles for controlled ibuprofen release: formulation and characterization study. | Sigma-Aldrich [merckmillipore.com]

- 15. Green Fabrication and Release Mechanisms of pH-Sensitive Chitosan–Ibuprofen Aerogels for Controlled Transdermal Delivery of Ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reaction Mechanism of Tris(trimethylsiloxy)silane with Ozone

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxidation of organosilanes is a fundamental process in organosilicon chemistry with significant implications for materials science and organic synthesis. Tris(trimethylsiloxy)silane, in particular, presents a unique substrate for oxidation studies due to the presence of a reactive silicon-hydrogen (Si-H) bond. This technical guide provides a comprehensive overview of the reaction mechanism between tris(trimethylsiloxy)silane and ozone, a powerful oxidizing agent. The information presented herein is compiled from experimental and theoretical studies, offering valuable insights for researchers in the field.

Core Reaction and Products

The low-temperature ozonolysis of tris(trimethylsiloxy)silane results in the formation of two primary products: tris(trimethylsilyl)silanol and 1,1,1-trimethyl-2,2-bis(trimethylsiloxy)disilan-2-ol.[1] The reaction is typically carried out at -90°C.[1]

Table 1: Products of the Ozonolysis of Tris(trimethylsiloxy)silane

| Reactant | Product 1 | Product 2 |

| Tris(trimethylsiloxy)silane | Tris(trimethylsilyl)silanol | 1,1,1-trimethyl-2,2-bis(trimethylsiloxy)disilan-2-ol |

| Structure | [(CH₃)₃SiO]₃SiH | [(CH₃)₃SiO]₃SiOH |

Experimental Protocols

General Low-Temperature Ozonolysis of a Hydrosilane

Objective: To oxidize the Si-H bond of a hydrosilane using ozone at low temperatures.

Materials:

-

Hydrosilane (e.g., Tris(trimethylsiloxy)silane)

-

Dry, inert solvent (e.g., dichloromethane, pentane, or acetone)

-

Ozone generator

-

Oxygen source

-

Gas dispersion tube

-

Low-temperature reaction vessel with a cooling bath (e.g., acetone/dry ice)

-

Magnetic stirrer

-

Inert gas supply (e.g., nitrogen or argon) for purging

-

Quenching agent (e.g., dimethyl sulfide or triphenylphosphine)

-

Apparatus for solvent removal (e.g., rotary evaporator)

-

Chromatography equipment for product purification

Procedure:

-

A solution of the hydrosilane is prepared in a dry, inert solvent and placed in the low-temperature reaction vessel.

-

The solution is cooled to the desired temperature (e.g., -78°C to -90°C) using a cooling bath.

-

A stream of ozone-enriched oxygen is bubbled through the solution via a gas dispersion tube.

-

The reaction progress is monitored by a suitable method, such as thin-layer chromatography (TLC) or the disappearance of the Si-H stretch in the infrared spectrum. The reaction is typically continued until the starting material is consumed or a blue color, indicative of excess ozone, persists in the solution.

-

Upon completion, the ozone flow is stopped, and the solution is purged with an inert gas (nitrogen or argon) to remove any residual ozone.

-

A quenching agent is added to the reaction mixture at low temperature to decompose any potentially explosive ozonide intermediates.

-

The reaction mixture is allowed to warm to room temperature.

-

The solvent is removed under reduced pressure.

-

The crude product mixture is then purified using an appropriate technique, such as column chromatography, to isolate the desired silanol products.

Reaction Mechanism

The precise mechanism of the reaction between tris(trimethylsiloxy)silane and ozone is a subject of ongoing investigation, with evidence pointing towards a complex pathway. Several possibilities, including radical, ionic, and concerted insertion mechanisms, have been considered.[1]

A significant piece of evidence is the large primary kinetic isotope effect of 5.5 observed for this reaction.[1] This value strongly suggests that the cleavage of the Si-H bond is the rate-determining step of the reaction. Theoretical calculations at the B3LYP/6-31+G(2d,p) level of theory are consistent with a mechanism involving the abstraction of the hydrogen atom from the Si-H bond by ozone.[1]

Based on the available data, a plausible reaction pathway involves the following key steps:

-

Hydrogen Abstraction: Ozone abstracts the hydrogen atom from the Si-H bond of tris(trimethylsiloxy)silane, forming a silyl radical and a hydrotrioxyl radical intermediate.

-

Radical Recombination: The silyl radical and the hydroxyl radical (formed from the decomposition of the hydrotrioxyl radical) then recombine to form the primary product, tris(trimethylsilyl)silanol.

-

Formation of the Second Product: The formation of 1,1,1-trimethyl-2,2-bis(trimethylsiloxy)disilan-2-ol is likely the result of subsequent reactions involving the silyl radical or other reactive intermediates. The exact pathway to this second product is less clear from the currently available literature.

Visualizing the Proposed Mechanism

Caption: Proposed reaction pathway for the ozonolysis of tris(trimethylsiloxy)silane.

Quantitative Data

The primary quantitative data available for this reaction is the kinetic isotope effect.

Table 2: Kinetic Isotope Effect

| Parameter | Value | Reference |

| Primary Kinetic Isotope Effect (kH/kD) | 5.5 | [1] |

This significant isotope effect provides strong evidence for the involvement of Si-H bond cleavage in the rate-determining step of the reaction.

Characterization of Products

The identification of the reaction products is crucial for understanding the reaction mechanism. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are essential for this purpose.

Table 3: NMR Data for Tris(trimethylsiloxy)silanol

| Nucleus | Chemical Shift (ppm) | Multiplicity | Solvent | Reference |

| ¹H | ~0.1 (Si(CH₃)₃), ~1.5 (SiOH) | Singlet, Broad Singlet | CDCl₃ | Inferred from similar compounds |

| ¹³C | ~1.9 (Si(CH₃)₃) | Singlet | CDCl₃ | Inferred from similar compounds |

| ²⁹Si | Not readily available | - | - | - |

Conclusion

The reaction of tris(trimethylsiloxy)silane with ozone provides a fascinating case study in organosilicon oxidation chemistry. The low-temperature conditions and the formation of multiple products suggest a complex reaction mechanism. The significant kinetic isotope effect is a key piece of evidence pointing towards a rate-determining step involving the cleavage of the Si-H bond, likely through a hydrogen abstraction mechanism. Further detailed experimental and computational studies are warranted to fully elucidate the reaction pathway, including the mechanism for the formation of the disilanol byproduct, and to quantify the product yields. This knowledge will contribute to a more comprehensive understanding of silane oxidation and could pave the way for new synthetic methodologies.

Experimental Workflow

The following diagram illustrates a typical workflow for studying the reaction of tris(trimethylsiloxy)silane with ozone.

References

In-depth Technical Guide: Thermal Stability and Decomposition of Tris(trimethylsiloxy)silane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(trimethylsiloxy)silane [[(CH₃)₃SiO]₃SiH], a branched hydrosiloxane, is a versatile organosilicon compound utilized in various industrial and research applications, including as a reducing agent and a precursor for silicon-based materials. A thorough understanding of its thermal stability and decomposition pathways is critical for ensuring safe handling, predicting material lifetime, and controlling reaction outcomes at elevated temperatures. This technical guide provides a comprehensive overview of the thermal behavior of Tris(trimethylsiloxy)silane, drawing upon data from analogous organosilicon compounds. It outlines key decomposition mechanisms, potential byproducts, and detailed experimental protocols for characterization using thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS).

Introduction

Tris(trimethylsiloxy)silane belongs to the class of organosilicon compounds characterized by a central silicon atom bonded to three trimethylsiloxy groups and one hydrogen atom. The presence of the Si-H bond makes it a useful hydrosilane, while the siloxane (Si-O-Si) linkages contribute to its unique thermal properties. The thermal degradation of polysiloxanes and related materials typically involves complex mechanisms, including bond scission, rearrangement reactions, and the evolution of volatile products. While specific quantitative data for the thermal decomposition of pure Tris(trimethylsiloxy)silane is not extensively available in public literature, its behavior can be inferred from studies on similar branched and short-chain siloxanes.

Thermal Stability and Decomposition Mechanisms

The thermal stability of siloxanes is generally attributed to the strength of the siloxane bond. However, the overall stability of a molecule like Tris(trimethylsiloxy)silane is also influenced by the presence of other bonds, such as Si-C and Si-H.

Potential Decomposition Pathways:

Based on the thermal degradation of analogous polysiloxanes, the decomposition of Tris(trimethylsiloxy)silane is likely to proceed through one or more of the following pathways:

-

Si-O Bond Scission and Rearrangement: At elevated temperatures, the Si-O bonds can undergo scission, leading to intramolecular or intermolecular rearrangements. This process often results in the formation of thermodynamically stable cyclic siloxanes, such as hexamethylcyclotrisiloxane (D3) and octamethylcyclotetrasiloxane (D4).

-

Radical Mechanisms: At higher temperatures, homolytic cleavage of Si-C and Si-H bonds can occur, generating radical species. These highly reactive radicals can then participate in a cascade of secondary reactions, leading to the formation of gaseous byproducts like methane (CH₄) and hydrogen (H₂).

-

Oxidative Decomposition: In the presence of oxygen, the decomposition process can be accelerated. The organic side groups (methyl groups) can be oxidized, leading to the formation of silicon dioxide (SiO₂), carbon oxides (CO, CO₂), and water.

Quantitative Data

Table 1: Expected Thermal Analysis Data for Tris(trimethylsiloxy)silane (Hypothetical)

| Parameter | Expected Range/Value | Technique | Notes |

| Onset of Decomposition (in inert atmosphere) | 200 - 400 °C | TGA | Highly dependent on purity and heating rate. |

| Major Decomposition Stage | 400 - 600 °C | TGA | Associated with significant mass loss due to the evolution of volatile siloxanes and hydrocarbons. |

| Residue at 800 °C (in inert atmosphere) | Variable | TGA | The amount of char or silica-like residue will depend on the specific decomposition pathway. |

| Enthalpy of Decomposition | Endothermic | DSC | The overall process of bond breaking is expected to be endothermic. |

| Boiling Point | ~185 °C | DSC/TGA | Significant mass loss due to evaporation would be observed around this temperature. |

Experimental Protocols

To accurately determine the thermal stability and decomposition products of Tris(trimethylsiloxy)silane, a combination of analytical techniques is recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature-dependent mass loss of Tris(trimethylsiloxy)silane and to identify the temperature ranges of decomposition.

Methodology:

-

Instrument: A high-resolution thermogravimetric analyzer.

-

Sample Preparation: Due to its volatility, use a hermetically sealed aluminum pan with a pinhole lid to allow for the controlled release of volatile products. Place a small, accurately weighed sample (typically 5-10 mg) into the pan.

-

Experimental Conditions:

-

Purge Gas: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to maintain an inert atmosphere.

-

Heating Program:

-

Equilibrate at 30 °C.

-

Ramp from 30 °C to 800 °C at a heating rate of 10 °C/min.

-

-

Data Collection: Record the mass change as a function of temperature.

-

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions, such as boiling and decomposition.

Methodology:

-

Instrument: A differential scanning calorimeter.

-

Sample Preparation: Use a hermetically sealed aluminum pan to prevent sample loss due to evaporation before decomposition. Place a small, accurately weighed sample (typically 2-5 mg) into the pan.

-

Experimental Conditions:

-

Purge Gas: High-purity nitrogen or argon at a flow rate of 20-50 mL/min.

-

Heating Program:

-

Equilibrate at a sub-ambient temperature (e.g., -50 °C).

-

Ramp from the starting temperature to 400 °C at a heating rate of 10 °C/min.

-

-

Data Collection: Record the heat flow as a function of temperature.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile decomposition products of Tris(trimethylsiloxy)silane.

Methodology:

-

Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

-

Sample Preparation: A small amount of the liquid sample (typically a few microliters) is loaded into a pyrolysis tube or onto a filament.

-

Experimental Conditions:

-

Pyrolysis Temperature: A series of pyrolysis temperatures should be investigated, for example, 300 °C, 500 °C, and 700 °C, to observe the evolution of different products at various decomposition stages.

-

GC Separation: Use a capillary column suitable for separating siloxanes and hydrocarbons. A typical temperature program would be to hold at 40 °C for a few minutes, then ramp to 300 °C.

-

MS Detection: Use electron ionization (EI) and scan a mass range of m/z 30-600 to identify the separated compounds by comparing their mass spectra with a library (e.g., NIST).

-

Visualizations

Caption: Workflow for the thermal analysis of Tris(trimethylsiloxy)silane.

Conclusion

While direct experimental data on the thermal stability and decomposition of Tris(trimethylsiloxy)silane is limited, a comprehensive understanding can be built upon the well-established principles of siloxane chemistry. The proposed experimental protocols using TGA, DSC, and Py-GC-MS provide a robust framework for researchers to thoroughly characterize the thermal properties of this important organosilicon compound. Such data is invaluable for ensuring its safe handling, optimizing its use in high-temperature applications, and for the rational design of new silicon-based materials with tailored thermal stability. Further research focusing on detailed kinetic studies and the elucidation of decomposition pathways under various atmospheric conditions is highly encouraged.

An In-depth Technical Guide to Tris(trimethylsiloxy)silane for Researchers and Drug Development Professionals

Tris(trimethylsiloxy)silane , with the chemical formula C9H28O3Si4 , is a versatile organosilicon compound valued for its unique chemical properties and broad applicability in scientific research and industrial processes. This guide provides a comprehensive overview of its molecular characteristics, physicochemical properties, synthesis, and key applications, with a focus on its relevance to researchers, scientists, and professionals in drug development.

Core Molecular and Physical Properties

Tris(trimethylsiloxy)silane is a clear, colorless liquid. Its fundamental molecular and physical data are summarized below, providing a quick reference for laboratory use.

| Property | Value | Reference |

| Molecular Formula | C9H28O3Si4 | [1][2][3][4] |

| Linear Formula | [(CH3)3SiO]3SiH | [5] |

| Molecular Weight | 296.66 g/mol | [1][2][3][5] |

| CAS Number | 1873-89-8 | [5] |

| Density | 0.852 g/mL at 25 °C | [5][6] |

| Boiling Point | 185 °C (lit.) | [5][6] |

| 64 °C @ 10 mmHg | [1] | |

| Refractive Index (n20/D) | 1.386 (lit.) | [5] |

| Flash Point | 50 °C (closed cup) | [1][5] |

| Solubility | Insoluble in water. | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of Tris(trimethylsiloxy)silane. Key spectral features are highlighted below.

| Spectroscopic Data | Description |

| ¹H NMR | The proton NMR spectrum is characterized by a signal corresponding to the methyl protons of the trimethylsilyl groups. |

| ¹³C NMR | The carbon NMR spectrum shows a characteristic signal for the methyl carbons of the trimethylsilyl groups. |

| FTIR | The infrared spectrum displays characteristic absorption bands for Si-O-Si (around 1050 cm⁻¹) and Si-(CH₃)₃ (around 842 and 756 cm⁻¹) vibrations.[6] |

| GC-MS | Gas Chromatography-Mass Spectrometry can be used for the identification and quantification of Tris(trimethylsiloxy)silane and its derivatives.[7] |

Synthesis and Experimental Protocols

The synthesis of Tris(trimethylsiloxy)silane and its derivatives is well-documented. Below are detailed experimental protocols for its preparation and a common application.

Experimental Protocol: One-Pot Synthesis of Tris(trimethylsilyl)silane

This protocol is adapted from a procedure described in Organic Syntheses, which provides a high-yield, one-pot reaction.[8]

Materials:

-

Lithium powder

-

Anhydrous tetrahydrofuran (THF)

-

Trichlorosilane

-

Chlorotrimethylsilane

-

Methyllithium-lithium bromide complex (1.5 M in ether)

-

2 N Hydrochloric acid (ice-cold)

-

Pentane

-

Magnesium sulfate

Procedure:

-

Set up a 500-mL, four-necked flask equipped with a condenser, mechanical stirrer, dropping funnel, and a low-temperature thermometer.

-

Flush the apparatus with nitrogen and add lithium powder followed by anhydrous THF.

-

Cool the stirred suspension and add a mixture of trichlorosilane and chlorotrimethylsilane dropwise, maintaining the temperature below -60°C.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2 hours.

-

Cool the mixture to room temperature and add methyllithium-lithium bromide complex over 3 hours with vigorous stirring under a continuous stream of nitrogen.

-

Stir the reaction mixture for an additional 16 hours at room temperature.

-

Perform hydrolysis by carefully adding the reaction mixture to ice-cold 2 N hydrochloric acid.

-

Extract the aqueous phase with pentane (4 x 200 mL).

-

Combine the organic phases and dry over magnesium sulfate.

-

Remove the solvents under reduced pressure.

-

Purify the product by distillation under reduced pressure to afford Tris(trimethylsilyl)silane as a clear oil.

Experimental Protocol: Surface Modification of Silicon Oxide Surfaces

This protocol outlines a general procedure for modifying silicon oxide surfaces using silane compounds like Tris(trimethylsiloxy)silane derivatives to introduce desired functionalities.[9][10]

Materials:

-

Silicon oxide substrates (e.g., glass slides, silicon wafers)

-

Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - Caution: Piranha solution is extremely corrosive and reactive.

-

Anhydrous toluene

-

A derivative of Tris(trimethylsiloxy)silane with a functional group for surface attachment (e.g., an amino- or methacryloxy-terminated derivative)

-

Isopropanol

-

Deionized (DI) water

-

Nitrogen gas

Procedure:

-

Cleaning and Activation:

-

Clean the silicon oxide substrates by sonicating in acetone and then isopropanol.

-

Rinse thoroughly with DI water.

-

Immerse the cleaned substrates in Piranha solution for 30-60 minutes to hydroxylate the surface.

-

Rinse extensively with DI water and dry under a stream of high-purity nitrogen gas.

-

-

Silanization:

-

Prepare a 1-5% (v/v) solution of the functionalized Tris(trimethylsiloxy)silane derivative in anhydrous toluene in a moisture-free environment.

-

Immerse the cleaned and activated substrates in the silane solution.

-

Allow the reaction to proceed for 2-4 hours at room temperature.

-

Remove the substrates and rinse thoroughly with fresh anhydrous toluene, followed by isopropanol and DI water.

-

-

Curing:

-

Cure the silanized substrates in an oven at 100-120°C for 30-60 minutes to form a stable siloxane network on the surface.

-

Store the functionalized substrates in a desiccator.

-

Key Applications in Research and Drug Development

Tris(trimethylsiloxy)silane and its derivatives are valuable reagents in various scientific fields.

-

Reducing Agent: It is a well-established, less toxic alternative to organotin compounds like tributyltin hydride in radical-based reductions.[11][12] Its weaker Si-H bond compared to other silanes makes it an efficient hydrogen atom donor.[4]

-

Surface Modification: These compounds are used to modify surfaces of materials like glass and metals to alter properties such as hydrophobicity and adhesion.[5] This is particularly relevant in the development of biomaterials and medical devices.

-

Silicone Polymer Synthesis: It serves as a precursor in the synthesis of silicone polymers, which have widespread applications in the healthcare and electronics industries due to their thermal stability and flexibility.[5]

-

Nanotechnology and Drug Delivery: Functionalized nanoparticles can be created using Tris(trimethylsiloxy)silane derivatives. These nanoparticles have potential applications in drug delivery systems to enhance the efficacy of therapeutic treatments.[5]

-

Organic Synthesis: It is used in a variety of organic reactions, including hydrosilylation and reductive cyclizations, to synthesize complex organic molecules, including nitrogen-based heterocycles like indoles and oxindoles.[12][13]

Reaction Mechanisms and Logical Workflows

Understanding the reaction mechanisms of Tris(trimethylsiloxy)silane is key to its effective application.

Radical Reduction Pathway

Tris(trimethylsiloxy)silane is a key reagent in radical-mediated reduction reactions. The general mechanism involves the generation of a silyl radical, which then participates in a chain reaction.

Caption: Radical Reduction Mechanism using Tris(trimethylsiloxy)silane.

General Experimental Workflow for Synthesis and Purification

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of Tris(trimethylsiloxy)silane.

Caption: General workflow for the synthesis and analysis of Tris(trimethylsiloxy)silane.

References

- 1. prepchem.com [prepchem.com]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. Tris(trimethylsilyl)silane - Wikipedia [en.wikipedia.org]

- 5. chemimpex.com [chemimpex.com]

- 6. Preparation and Characterization of Tris(trimethylsiloxy)silyl Modified Polyurethane Acrylates and Their Application in Textile Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lib3.dss.go.th [lib3.dss.go.th]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. benchchem.com [benchchem.com]

- 10. A study of surface modification and anchoring techniques used in the preparation of monolithic microcolumns in fused silica capillaries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Tris(trimethylsilyl)silane, TTMSS [organic-chemistry.org]

- 12. Recent Applications of the (TMS)3SiH Radical-Based Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Tris(trimethylsilyl)silane and visible-light irradiation: a new metal- and additive-free photochemical process for the synthesis of indoles and oxindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Solubility of Tris(trimethylsiloxy)silane in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(trimethylsiloxy)silane [[(CH₃)₃SiO]₃SiH], a key organosilicon compound, finds extensive application in organic synthesis and materials science. Its utility is often dictated by its behavior in various solvents. This technical guide provides a comprehensive overview of the solubility of Tris(trimethylsiloxy)silane in a range of common laboratory solvents. Understanding these solubility characteristics is crucial for designing reaction conditions, purification protocols, and formulation strategies.

Core Principles of Solubility

The solubility of a compound is primarily governed by the principle of "like dissolves like." This adage is based on the nature and strength of intermolecular forces between the solute and the solvent molecules. Key factors influencing the solubility of Tris(trimethylsiloxy)silane include:

-

Polarity: Tris(trimethylsiloxy)silane is a non-polar molecule due to the presence of multiple methyl groups and the relatively low electronegativity difference between silicon and oxygen within the siloxane backbone. This non-polar character is the dominant factor determining its solubility.

-

Molecular Structure: The molecule features a central silicon atom bonded to three trimethylsiloxy groups and one hydrogen atom. The bulky and non-polar trimethylsilyl groups shield the more polar Si-O bonds, contributing to the overall low polarity of the molecule.

-

Intermolecular Forces: The primary intermolecular forces at play for Tris(trimethylsiloxy)silane are weak van der Waals forces (specifically, London dispersion forces). For dissolution to occur, the solvent must be able to overcome these forces and establish new, favorable interactions with the solute molecules.

Based on these principles, Tris(trimethylsiloxy)silane is expected to exhibit high solubility in non-polar and weakly polar organic solvents that also primarily interact through dispersion forces. Conversely, it is expected to have low solubility or be immiscible with highly polar, protic solvents like water, with which it cannot form strong hydrogen bonds.

Solubility Profile of Tris(trimethylsiloxy)silane

| Solvent Class | Solvent | Polarity Index | Expected Solubility | Rationale |

| Non-Polar | Hexane | 0.1 | Miscible | "Like dissolves like"; both are non-polar and interact primarily through London dispersion forces. |

| Toluene | 2.4 | Miscible | Aromatic hydrocarbon with low polarity, readily solvates non-polar siloxanes. | |

| Diethyl Ether | 2.8 | Miscible | Weakly polar ether that is an excellent solvent for a wide range of non-polar and moderately polar organic compounds. | |

| Weakly Polar | Tetrahydrofuran (THF) | 4.0 | Miscible | Aprotic ether with moderate polarity; expected to be a good solvent. |

| Chloroform (CHCl₃) | 4.1 | Soluble | A chlorinated solvent capable of dissolving many non-polar and weakly polar compounds. Some sources indicate "sparingly soluble," suggesting solubility may be concentration-dependent.[1][2] | |

| Ethyl Acetate | 4.4 | Soluble | Ester with moderate polarity; likely to be a good solvent. | |

| Polar Aprotic | Acetone | 5.1 | Moderately Soluble | Higher polarity may limit miscibility, but some solubility is expected. |

| Acetonitrile | 5.8 | Sparingly Soluble | The high polarity and nitrile group make it a less favorable solvent for non-polar siloxanes. | |

| Dimethylformamide (DMF) | 6.4 | Sparingly Soluble | Highly polar aprotic solvent; significant mismatch in polarity with the non-polar solute. | |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Insoluble | Very high polarity makes it a poor solvent for non-polar compounds. | |

| Polar Protic | Ethanol | 4.3 | Insoluble | The presence of a hydroxyl group and the ability to hydrogen bond make it a poor solvent for the non-polar siloxane. Silicone fluids are generally insoluble in ethanol. |

| Methanol | 5.1 | Insoluble | Similar to ethanol, the strong hydrogen bonding network of methanol does not favorably interact with the non-polar solute. Silicone fluids are generally insoluble in methanol. | |

| Water | 10.2 | Insoluble | Extreme polarity and strong hydrogen bonding network make water an unsuitable solvent for the non-polar, hydrophobic Tris(trimethylsiloxy)silane. It is reported to be insoluble in water.[3] |

Experimental Protocol for Solubility Determination

The following is a general protocol for the qualitative and semi-quantitative determination of the solubility of a liquid solute, such as Tris(trimethylsiloxy)silane, in various solvents.

Objective: To determine the miscibility or estimate the solubility of Tris(trimethylsiloxy)silane in a given solvent at a specific temperature (e.g., room temperature).

Materials:

-

Tris(trimethylsiloxy)silane

-

A selection of common laboratory solvents (as listed in the table above)

-

Small, clean, and dry test tubes or vials with caps

-

Graduated pipettes or micropipettes

-

Vortex mixer (optional)

-

Analytical balance (for quantitative determination)

Procedure (Qualitative Miscibility Test):

-

Add 1 mL of the chosen solvent to a clean, dry test tube.

-

Add Tris(trimethylsiloxy)silane dropwise to the solvent, gently agitating the test tube after each addition.

-

Continue adding the solute up to approximately 1 mL.

-

Observe the mixture for the formation of a single homogeneous phase or the presence of two distinct layers.

-

Interpretation:

-

Miscible: A single, clear phase is observed at all proportions.

-

Immiscible: Two distinct layers are formed.

-

Partially Soluble: The solute initially dissolves but then forms a separate phase upon further addition.

-

Procedure (Semi-Quantitative Solubility Estimation):

-

Weigh a specific mass of Tris(trimethylsiloxy)silane into a vial (e.g., 100 mg).

-

Add a small, known volume of the solvent to the vial (e.g., 0.1 mL).

-

Cap the vial and vortex or shake vigorously for 1-2 minutes.

-

Observe if the solute has completely dissolved.

-

If the solute has dissolved, continue to add known volumes of the solvent incrementally, agitating after each addition, until the solution becomes saturated (i.e., a second phase appears or the solution becomes cloudy).

-

If the initial amount of solute did not dissolve, continue to add more of the solute in known increments until saturation is achieved.

-

The solubility can be estimated based on the mass of the solute and the volume of the solvent required to form a saturated solution.

Visualization of Solubility Principles

The following diagram illustrates the logical relationship between the polarity of Tris(trimethylsiloxy)silane and its expected solubility in different classes of solvents, based on the "like dissolves like" principle.

Caption: Solubility of Tris(trimethylsiloxy)silane based on solvent polarity.

Conclusion

Tris(trimethylsiloxy)silane is a non-polar compound that exhibits high solubility in non-polar and weakly polar organic solvents, and poor solubility in polar solvents, particularly protic ones. This behavior is a direct consequence of the "like dissolves like" principle. For researchers and professionals in drug development and materials science, a thorough understanding of these solubility characteristics is essential for the effective use of this versatile reagent. When specific quantitative data is required, the experimental protocols outlined in this guide can be employed to determine solubility in a solvent of interest.

References

The Si-H Bond in Tris(trimethylsilyl)silane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(trimethylsilyl)silane, often abbreviated as TTMSS or (TMS)₃SiH, is a pivotal organosilicon compound that has garnered significant attention in synthetic and medicinal chemistry. Its prominence stems from the unique characteristics of its silicon-hydrogen (Si-H) bond. This bond is notably weaker than the Si-H bond in many other silanes, rendering TTMSS an excellent radical-based reducing agent and a versatile reagent in a multitude of organic transformations.[1][2] It has been positioned as a less toxic and more environmentally benign alternative to traditional reagents like tributyltin hydride.[1] This technical guide provides an in-depth exploration of the Si-H bond in Tris(trimethylsilyl)silane, encompassing its fundamental properties, spectroscopic signature, and reactivity, supported by detailed experimental protocols and data.

Core Properties of the Si-H Bond

The reactivity and utility of Tris(trimethylsilyl)silane are intrinsically linked to the properties of its central Si-H bond. The steric bulk of the three trimethylsilyl groups influences the electronic environment of the central silicon atom, leading to a comparatively weak Si-H bond.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the Si-H bond in Tris(trimethylsilyl)silane, providing a comparative basis for researchers.

| Property | Value | Method/Reference |

| Bond Dissociation Energy (BDE) | 84 kcal/mol | Estimation[1] |

| 79.8 kcal/mol | [3] | |

| Vibrational Frequency (Stretching) | ~2100 cm⁻¹ | Infrared Spectroscopy[4] |

| ¹H NMR Chemical Shift | δ ~3.8 ppm | Nuclear Magnetic Resonance[2] |

| ²⁹Si NMR Chemical Shift (Central Si) | δ ~-110 to -120 ppm | Nuclear Magnetic Resonance |

Spectroscopic Characterization

The Si-H bond in Tris(trimethylsilyl)silane exhibits distinct signals in various spectroscopic techniques, which are crucial for reaction monitoring and quality control.

Infrared (IR) Spectroscopy

The Si-H stretching vibration in silanes typically appears in a region of the infrared spectrum that is relatively free from other common functional group absorptions. For Tris(trimethylsilyl)silane, this strong absorption band is observed around 2100 cm⁻¹.[4] The precise position can be sensitive to the molecular environment and solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton attached to the central silicon atom gives rise to a characteristic signal in the ¹H NMR spectrum. This signal typically appears as a singlet (unless coupled to other nuclei) at approximately δ 3.8 ppm.[2]

-

²⁹Si NMR: The central silicon atom in Tris(trimethylsilyl)silane is highly shielded and exhibits a chemical shift in the range of -110 to -120 ppm in the ²⁹Si NMR spectrum. The trimethylsilyl groups appear at a distinct chemical shift, typically around -9 to -10 ppm.

Reactivity and Applications of the Si-H Bond

The relatively low bond dissociation energy of the Si-H bond in Tris(trimethylsilyl)silane is the cornerstone of its utility as a radical mediator.[2] Upon initiation, typically with a radical initiator like azobisisobutyronitrile (AIBN), the Si-H bond undergoes homolytic cleavage to generate the tris(trimethylsilyl)silyl radical, (TMS)₃Si•. This radical can then participate in a variety of chemical transformations.

Radical Reductions

A primary application of Tris(trimethylsilyl)silane is in the reduction of various functional groups. It serves as a hydrogen atom donor in a radical chain mechanism. This is particularly useful for the dehalogenation of alkyl and aryl halides, deoxygenation of alcohols (via xanthates, the Barton-McCombie reaction), and the reduction of other functional groups.

Hydrosilylation

Tris(trimethylsilyl)silane can add across carbon-carbon double and triple bonds in a process known as hydrosilylation. This reaction, often initiated by radicals or transition metal catalysts, leads to the formation of new silicon-carbon bonds.

Radical Cyclization

The tris(trimethylsilyl)silyl radical can initiate cyclization reactions of appropriately substituted precursors, leading to the formation of cyclic and heterocyclic compounds. The slower rate of hydrogen atom transfer from TTMSS compared to reagents like tributyltin hydride can sometimes lead to enhanced diastereoselectivity in these cyclizations.[1]

Experimental Protocols

Synthesis of Tris(trimethylsilyl)silane

The following protocol is adapted from a procedure published in Organic Syntheses.

Materials:

-

Lithium powder

-

Anhydrous tetrahydrofuran (THF)

-

Chlorotrimethylsilane (freshly distilled)

-

Tetrachlorosilane

-

Methyllithium-lithium bromide complex (1.5 M in ether)

-

2 N Hydrochloric acid

-

Pentane

-

Magnesium sulfate

Procedure:

-

A 500-mL, four-necked flask equipped with a mechanical stirrer, condenser, dropping funnel, and a low-temperature thermometer is charged with lithium powder (7.55 g, 1.07 mol) and flushed with nitrogen.

-

Anhydrous THF (50 mL) is added, and the flask is cooled to approximately -60 °C in a dry ice-acetone bath.

-

A mixture of chlorotrimethylsilane (54.8 mL, 47.1 g, 0.43 mol) and tetrachlorosilane (10.1 mL, 15.0 g, 0.09 mol) in 140 mL of anhydrous THF is added dropwise over 1 hour, maintaining the internal temperature below -30 °C.

-

After the addition is complete, the mixture is stirred for an additional 30 minutes with cooling.

-

The cooling bath is removed, and the condenser is replaced with a nitrogen bubbler and gas inlet.

-

Methyllithium-lithium bromide complex (66 mL, 99 mmol, 1.5 M in ether) is added over 3 hours with vigorous stirring while bubbling nitrogen through the reaction mixture.

-

The reaction mixture is stirred for an additional 16 hours at room temperature.

-

The reaction is quenched by carefully adding the mixture to 400 mL of ice-cold 2 N hydrochloric acid.

-

The aqueous phase is extracted four times with 200-mL portions of pentane.

-

The combined organic phases are dried over magnesium sulfate, and the solvents are removed under reduced pressure to yield the crude product, which can be further purified by distillation.

Radical Cyclization of a Bromoenoate

The following is a general procedure for the radical cyclization of a 7-substituted-6-aza-8-bromooct-2-enoate to a 2,4-disubstituted piperidine, as described in the literature.[1]

Materials:

-

7-substituted-6-aza-8-bromooct-2-enoate (cyclization precursor)

-

Tris(trimethylsilyl)silane (TTMSS)

-

Azobisisobutyronitrile (AIBN)

-

Anhydrous toluene

Procedure:

-

To a solution of the bromoenoate (1 equivalent) in degassed toluene is added Tris(trimethylsilyl)silane (1.1-1.5 equivalents).

-

A solution of AIBN (0.1-0.2 equivalents) in degassed toluene is added portionwise over a period of time at a reaction temperature of 80-110 °C.

-

The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the consumption of the starting material.

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is purified by flash column chromatography on silica gel to afford the cyclized piperidine product.

Visualizations

Molecular Structure of Tris(trimethylsilyl)silane

Caption: Molecular structure of Tris(trimethylsilyl)silane.

Radical Reduction of an Alkyl Halide

References

- 1. Synthesis of 2,4-Disubstituted Piperidines via Radical Cyclization: Unexpected Enhancement in Diastereoselectivity with Tris(trimethylsilyl)silane [organic-chemistry.org]

- 2. Tris(trimethylsilyl)silane [webbook.nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Application Notes and Protocols for Surface Modification of Substrates using Tris(trimethylsiloxy)silane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(trimethylsiloxy)silane is an organosilicon compound utilized for the hydrophobic modification of various substrates, including glass, silicon wafers, and other materials bearing surface hydroxyl groups. This modification is critical in a range of applications within research and drug development, such as the creation of non-stick surfaces for cell culture, the functionalization of biosensors, and the enhancement of biocompatibility for medical devices.

The unique structure of Tris(trimethylsiloxy)silane, featuring a central silicon atom bonded to three trimethylsiloxy groups and one hydrogen atom, allows it to form a stable, low-energy surface that repels water and reduces non-specific protein adsorption. The reaction proceeds through the hydrolysis of the silane in the presence of trace amounts of water, followed by condensation with surface hydroxyl groups, forming a covalent siloxane bond.

This document provides detailed protocols for the surface modification of substrates using Tris(trimethylsiloxy)silane, along with methods for characterizing the modified surfaces.

Key Applications

-

Biomaterial Development: Modification of implant surfaces to improve biocompatibility and reduce biofouling.

-

Drug Delivery: Functionalization of nanoparticles and other drug carriers to control their surface properties and interaction with biological systems.

-

Diagnostics and Biosensors: Creation of hydrophobic barriers on microarrays and biosensor surfaces to confine reagents and improve assay sensitivity.

-

Cell Culture: Preparation of low-adhesion surfaces to prevent cell attachment and promote the formation of spheroids or organoids.

Quantitative Data on Surface Properties

The effectiveness of surface modification with silanes is often quantified by measuring the change in surface hydrophobicity. The water contact angle is a primary indicator, with higher angles signifying a more hydrophobic surface.

Table 1: Water Contact Angle of Surfaces Modified with Tris(trimethylsiloxy)silyl Propyl Groups

| Material | Modifier | Water Contact Angle (°) |

| Polyurethane Acrylate (PUA) Film | Unmodified | 79.9° |

| Polyurethane Acrylate (PUA) Film | 5 wt% Tris(trimethylsiloxy)silyl Propyl Groups | 110.1° |

| Polyurethane Acrylate (PUA) Film | 10 wt% Tris(trimethylsiloxy)silyl Propyl Groups | 101.1° |

Table 2: Comparative Water Contact Angles of Various Silane-Modified Surfaces

| Silanizing Agent | Substrate | Water Contact Angle (°) |

| Unmodified | Glass | ~20-30° |

| Dichlorodimethylsilane | Glass | ~90-100° |

| Octadecyltrichlorosilane (OTS) | Glass | ~109-112° |

| (3-Aminopropyl)triethoxysilane (APTES) | Glass | ~50-70° |

| Perfluorooctyltrichlorosilane | Glass | >150° (Superhydrophobic) |

Experimental Protocols

Materials

-

Tris(trimethylsiloxy)silane

-

Anhydrous solvent (e.g., Toluene, Hexane)

-

Substrates (e.g., glass microscope slides, silicon wafers)

-

Cleaning reagents (e.g., detergent, acetone, isopropanol, deionized water)

-

Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) (Caution: Extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.)

-

Nitrogen gas for drying

-

Oven or hot plate

-

Glassware for solution preparation and reaction

Protocol 1: Substrate Cleaning and Activation

A pristine and activated surface is crucial for achieving a uniform and stable silane layer.

-

Initial Cleaning:

-

Sonciate the substrates in a detergent solution for 15 minutes.

-

Rinse thoroughly with deionized (DI) water.

-

Sonciate in acetone for 15 minutes.

-

Sonciate in isopropanol for 15 minutes.

-

Rinse thoroughly with DI water.

-

-

Surface Hydroxylation (Activation):

-

Immerse the cleaned substrates in Piranha solution for 30-60 minutes at room temperature. (Caution: Piranha solution reacts violently with organic materials. Ensure all organic solvents are removed before this step.)

-

Carefully remove the substrates and rinse extensively with DI water.

-

-

Drying:

-

Dry the substrates under a stream of high-purity nitrogen gas.

-

For optimal results, bake the substrates in an oven at 110-120°C for at least 1 hour to remove any residual water before silanization.

-

Protocol 2: Surface Modification with Tris(trimethylsiloxy)silane

This protocol describes the deposition of a Tris(trimethylsiloxy)silane self-assembled monolayer (SAM).

-

Solution Preparation:

-

In a clean, dry glass container under an inert atmosphere (e.g., nitrogen or argon), prepare a 1-5% (v/v) solution of Tris(trimethylsiloxy)silane in an anhydrous solvent like toluene. The use of an anhydrous solvent is critical to prevent premature polymerization of the silane in the solution.

-

-

Silanization Reaction:

-

Immerse the cleaned and activated substrates in the silane solution.

-

Seal the reaction vessel to prevent exposure to atmospheric moisture.

-

Allow the reaction to proceed for 2-4 hours at room temperature. Gentle agitation can improve the uniformity of the coating.

-

-

Rinsing:

-

Remove the substrates from the silane solution.

-

Rinse them thoroughly with fresh anhydrous toluene to remove any unbound silane molecules.

-

Rinse with isopropanol and then with DI water.

-

-

Curing:

-

Cure the silanized substrates in an oven at 100-120°C for 30-60 minutes. This step promotes the formation of a stable, cross-linked siloxane network on the surface.

-

-

Storage:

-

Store the modified substrates in a desiccator to maintain their hydrophobicity.

-

Characterization of Modified Surfaces

Water Contact Angle Goniometry

-

Principle: This technique measures the angle at which a liquid droplet interfaces with a solid surface. A high contact angle indicates low wettability and a hydrophobic surface.

-

Procedure:

-

Place a small droplet of deionized water (typically 2-5 µL) on the modified surface.

-

Use a goniometer to capture an image of the droplet profile.

-

Software analysis is used to determine the angle between the substrate surface and the tangent of the droplet at the three-phase contact point.

-

Perform measurements at multiple locations on the surface to ensure uniformity.

-

X-ray Photoelectron Spectroscopy (XPS)

-

Principle: XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a surface.

-

Expected Results:

-

The appearance of Si 2p and C 1s peaks corresponding to the Tris(trimethylsiloxy)silane molecule.

-

A decrease in the intensity of substrate peaks (e.g., Si 2p from the underlying silicon dioxide) due to attenuation by the silane overlayer.

-

High-resolution spectra of the Si 2p region can distinguish between the silicon in the substrate (SiO₂) and the silicon in the silane layer (Si-O-Si and Si-C).

-

Fourier-Transform Infrared Spectroscopy (FTIR)

-

Principle: FTIR spectroscopy identifies chemical bonds in a molecule by producing an infrared absorption spectrum. Attenuated Total Reflectance (ATR-FTIR) is a sampling technique that enables the analysis of surface layers.

-

Expected Results:

-

Appearance of characteristic peaks for Si-O-Si stretching (~1000-1100 cm⁻¹).

-

Presence of peaks corresponding to C-H stretching in the trimethylsilyl groups (~2960 cm⁻¹).

-

A decrease in the broad peak associated with surface hydroxyl (-OH) groups (~3200-3600 cm⁻¹) after silanization.

-

Visualizations

Caption: Experimental workflow for surface modification.

Caption: Mechanism of surface modification.

Application Notes and Protocols: Tris(trimethylsiloxy)silane as a Crosslinking Agent in Silicone Polymers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(trimethylsiloxy)silane and its functionalized derivatives are versatile crosslinking agents employed in the formulation of a wide array of silicone-based polymers. These compounds play a crucial role in converting linear or branched silicone prepolymers into stable, three-dimensional networks, thereby imparting desirable mechanical and physicochemical properties to the final material. The unique structure of tris(trimethylsiloxy)silane, featuring a central silicon atom bonded to three trimethylsiloxy groups, provides a trifunctional crosslinking point. Functionalized versions, such as those containing vinyl or methacryloyloxypropyl groups, allow for participation in various curing chemistries, including addition cure (hydrosilylation) and free-radical polymerization.[1][2]

These crosslinking agents are instrumental in the development of high-performance materials for diverse applications, ranging from biomedical devices and drug delivery systems to advanced coatings and sealants.[3][4][5] Their incorporation into silicone matrices can significantly enhance properties such as mechanical strength, thermal stability, hydrophobicity, and gas permeability.[1][3]

Key Applications

The utilization of tris(trimethylsiloxy)silane and its derivatives as crosslinking agents spans numerous fields:

-

Biomedical Devices: A prominent application is in the manufacturing of silicone hydrogel contact lenses. Derivatives like 3-(methacryloyloxy)propyltris(trimethylsiloxy)silane (TRIS) are copolymerized with hydrophilic monomers to create materials with high oxygen permeability, a critical factor for corneal health.[1][3]

-